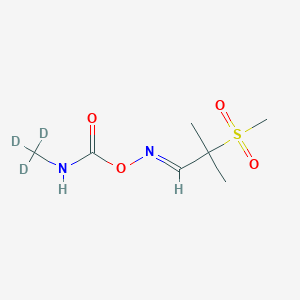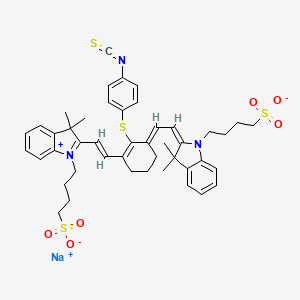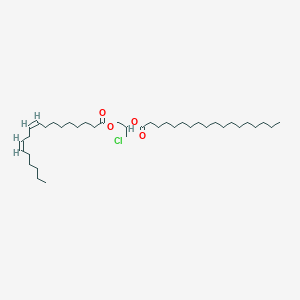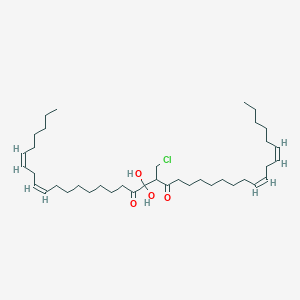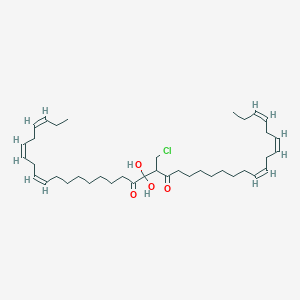![molecular formula C₄₉H₅₈F₃NO₁₇S B1147023 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome CAS No. 168120-69-2](/img/structure/B1147023.png)
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome
Übersicht
Beschreibung
Oxazolidinones and related compounds are crucial in synthetic organic chemistry, often serving as key intermediates in the preparation of a wide range of complex molecules. They are especially valued for their utility in asymmetric synthesis and for their ability to act as chiral auxiliaries or ligands in various chemical reactions.
Synthesis Analysis
Synthetic approaches to oxazolidinones and their derivatives involve strategic manipulations of precursor molecules. For example, the conjugate addition of lithiated compounds to cinnamoyl derivatives is a method to prepare enantiomerically pure diols, showcasing the utility of oxazolidinones in creating complex molecules with multiple stereogenic centers (Gaul & Seebach, 2002).
Molecular Structure Analysis
X-ray crystallography has been instrumental in revealing the detailed molecular structures of oxazolidinone derivatives, providing insights into their conformation and the effects of substitution on their stereochemistry. For instance, structural analysis has demonstrated the preference for C,C-bond formation in certain derivatives, which is critical for understanding their reactivity and synthesis applications (Gaul & Seebach, 2002).
Chemical Reactions and Properties
The chemical reactivity of oxazolidinone derivatives can be significantly influenced by their structural features. For example, the presence of tert-butoxycarbonyl and trifluoromethyl groups can affect the compound's reactivity towards nucleophiles and electrophiles, as seen in various synthesis reactions where these functionalities facilitate the introduction of complex side chains or functional groups into the molecule.
Physical Properties Analysis
The physical properties of oxazolidinone derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The introduction of bulky substituents like tert-butyl or trifluoromethyl groups can enhance the compound's stability and modify its physical characteristics, making it suitable for specific applications in synthesis.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and stereochemical outcomes of reactions involving oxazolidinone derivatives, are crucial for their application in synthetic organic chemistry. These compounds often exhibit unique reactivity patterns that can be leveraged to achieve highly selective transformations, as demonstrated in the synthesis of enantiomerically pure compounds.
- Conjugate addition of lithiated compounds to cinnamoyl derivatives for enantiomerically pure diols and analysis of their molecular structure through X-ray crystallography (Gaul & Seebach, 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Protease Inhibition
A key area of scientific research for the compound involving 3-tert-Butyloxycarbonyl and trifluoromethyl groups focuses on its synthesis and application as protease inhibitors, particularly against severe acute respiratory syndrome coronavirus (SARS-CoV). Trifluoromethyl-β-amino alcohol, which is structurally related to the compound of interest, has been synthesized and demonstrated inhibitory activity against SARS-CoV 3CL protease. This synthesis involved introducing a trifluoromethyl (CF3) group to oxazolidinone, forming peptides with potential therapeutic applications against viral infections (Sydnes et al., 2006).
Methodological Advances in Synthesis
The compound's synthesis also underlines methodological advancements in creating protected vicinal amino alcohols from serine-derived aldehydes. Such methodologies are crucial for developing pharmaceuticals and are highlighted in the diastereoselective synthesis processes, indicating the compound's role in synthesizing biologically active molecules (Dondoni & Perrone, 2003).
Contributions to Anticancer Research
Functionalized amino acid derivatives related to the compound have been synthesized and evaluated for cytotoxicity against human cancer cell lines. This research suggests the compound's framework could be integral in designing new anticancer agents, demonstrating significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
Exploration of Oxazolidines in Chemical Reactions
The compound's related 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones engage in unexpected reactions offering insights into synthesizing trifluoromethyl substituted oxazolidine-4-carboxylate and other derivatives. These findings expand the synthetic utility of oxazolidinones in creating diverse chemical entities (Burger et al., 2002).
Hybrid Foldamers and Solid-State Properties
Research into hybrid foldamers containing oxazolidin-2-one units has revealed their solid-state properties and solution behavior, offering potential for new materials with unique properties. These studies underscore the importance of the compound's structural motif in developing materials with desired physical and chemical characteristics (Castellucci et al., 2014).
Safety And Hazards
This compound is not intended for human or veterinary use and is used for research purposes1. Specific safety and hazard information is not provided in the search results.
Zukünftige Richtungen
The future directions of research involving this compound are not explicitly mentioned in the search results. However, it is known that Boc-protected amino acids have potential applications in peptide synthesis and could be used as efficient reactants and reaction media in organic synthesis2.
Eigenschaften
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58F3NO17S/c1-25-30(65-41(58)36-34(28-18-14-12-15-19-28)53(45(9,10)68-36)42(59)69-43(4,5)6)23-48(60)39(66-40(57)29-20-16-13-17-21-29)37-46(11,38(56)35(64-26(2)54)33(25)44(48,7)8)31(70-71(61,62)49(50,51)52)22-32-47(37,24-63-32)67-27(3)55/h12-21,30-32,34-37,39,60H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37?,39?,46+,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIDMEYXCJONDS-BUTJIMMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58F3NO17S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747193 | |
| Record name | 5-{(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(trifluoromethanesulfonyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1022.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome | |
CAS RN |
168120-69-2 | |
| Record name | 5-{(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(trifluoromethanesulfonyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



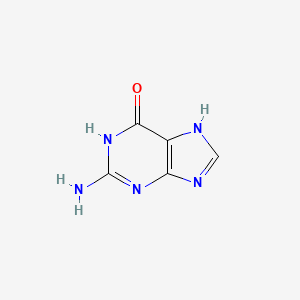
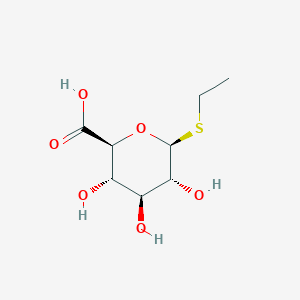
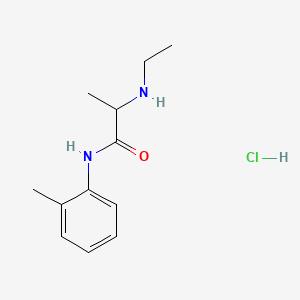

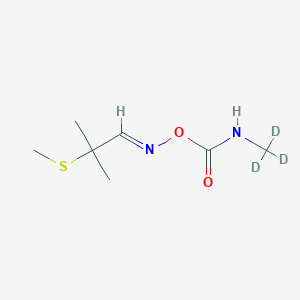
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
